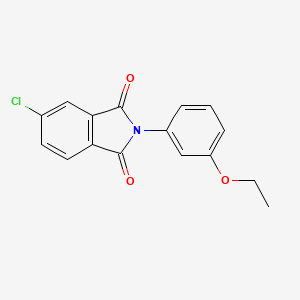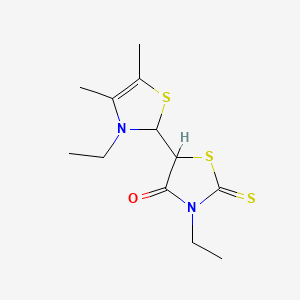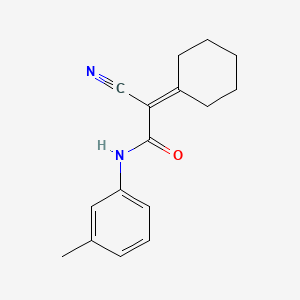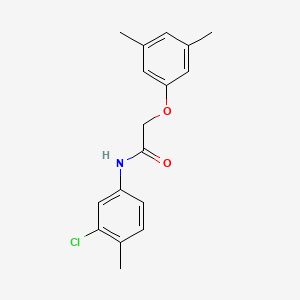
5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones, commonly known as phthalimides. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. Isoindole-1,3-dione derivatives are significant due to their diverse biological and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 3-ethoxyaniline in the presence of a chlorinating agent such as thionyl chloride . The reaction is usually carried out under reflux conditions in an inert solvent like toluene.
Industrial Production Methods: Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions using automated reactors. The process may include steps like purification through recrystallization or chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives
Comparison: 5-Chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Eigenschaften
Molekularformel |
C16H12ClNO3 |
|---|---|
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
5-chloro-2-(3-ethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c1-2-21-12-5-3-4-11(9-12)18-15(19)13-7-6-10(17)8-14(13)16(18)20/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JKZBSUKZNYAQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
![3-(4-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12471346.png)

amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B12471368.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12471375.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12471384.png)
![2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12471385.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471392.png)
![methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12471395.png)
